4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
説明
特性
IUPAC Name |
4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3S/c1-16(2)30-25(35)18-9-7-17(8-10-18)14-33-26(36)20-5-3-4-6-22(20)32-27(33)37-15-24(34)31-23-12-11-19(28)13-21(23)29/h3-13,16H,14-15H2,1-2H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDYKYWYNFVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : 394.43 g/mol
- CAS Number : Not specified in the sources
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cereblon E3 Ligase : Similar compounds have been noted to bind to cereblon, altering the specificity of the complex to induce the ubiquitination and degradation of transcription factors essential for cancer cell growth, such as Ikaros (IKZF1) and Aiolos (IKZF3) .
- Quinazoline Derivatives : The quinazoline moiety is known for its role in inhibiting various kinases involved in cancer progression. Studies have shown that quinazoline derivatives exhibit significant anti-cancer activity by targeting specific signaling pathways .
Anticancer Activity
Research indicates that compounds similar to this one demonstrate considerable anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study found that certain quinazoline derivatives effectively inhibited cell proliferation in multiple cancer cell lines .
Antibacterial Activity
In vitro studies have highlighted the antibacterial potential of quinazoline derivatives. A study evaluating various substituted quinazolines found significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that the compound may also possess similar properties.
Case Studies
- Study on Quinazoline Derivatives : A comprehensive analysis was conducted on a series of substituted quinazolines, revealing their efficacy in inhibiting bacterial growth. The structure-activity relationship (SAR) indicated that modifications on the quinazoline ring could enhance antibacterial potency .
- Cereblon Binding Studies : In a study focused on cereblon ligands, compounds that interacted with cereblon showed promising results in inducing apoptosis in multiple myeloma cells, suggesting a potential therapeutic application for this class of compounds .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂S |
| Molecular Weight | 394.43 g/mol |
| Anticancer Activity | Significant in various cell lines |
| Antibacterial Activity | Effective against multiple strains |
類似化合物との比較
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Quinazolinone-sulfonamide hybrids (e.g., compound 23) show moderate CA inhibition, with IC₅₀ values in the micromolar range. The 2,4-difluorophenyl group in the target compound may enhance CA binding compared to chlorophenyl analogues due to increased electronegativity .
- Anti-inflammatory Activity: 2-Substituted quinazolinone-acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit activity comparable to diclofenac, suggesting the N-isopropyl group in the target compound could modulate COX-2 selectivity .
Physicochemical Data
¹Calculated from molecular formula (C₂₇H₂₅F₂N₃O₃S).
²Estimated using fragment-based methods.
Key Differentiators
- Substituent Effects : The N-isopropylbenzamide group in the target compound may improve metabolic stability compared to benzenesulfonamide analogues (e.g., compound 23 ) .
- Fluorine Content: The 2,4-difluorophenyl moiety enhances membrane permeability and bioavailability relative to non-fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
